molecular formula C14H8Cl2N4O8 B14389043 Anthracene-1,2-bis(diazonium) diperchlorate CAS No. 88375-29-5

Anthracene-1,2-bis(diazonium) diperchlorate

Cat. No.: B14389043
CAS No.: 88375-29-5
M. Wt: 431.1 g/mol
InChI Key: CUJPHZSBNCEEQO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anthracene-1,2-bis(diazonium) diperchlorate is a diazonium salt derived from anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is of interest due to its potential applications in various fields, including organic synthesis, materials science, and photochemistry. The diazonium group is known for its reactivity, making this compound a valuable intermediate in the synthesis of other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthracene-1,2-bis(diazonium) diperchlorate typically involves the diazotization of anthracene-1,2-diamine. The process begins with the nitration of anthracene to form anthracene-1,2-dinitro, which is then reduced to anthracene-1,2-diamine. The diazotization reaction is carried out by treating anthracene-1,2-diamine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) in the presence of perchloric acid to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of diazotization and handling of diazonium salts apply. Industrial production would likely involve large-scale nitration, reduction, and diazotization processes, with careful control of reaction conditions to ensure safety and high yield.

Chemical Reactions Analysis

Types of Reactions

Anthracene-1,2-bis(diazonium) diperchlorate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.

    Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.

    Coupling Reactions: Often performed in alkaline conditions with phenols or aromatic amines.

    Reduction Reactions: Commonly achieved using reducing agents such as sodium sulfite or stannous chloride.

Major Products Formed

    Substitution Reactions: Halogenated anthracenes, hydroxylated anthracenes, and cyanoanthracenes.

    Coupling Reactions: Azo compounds with various substituents.

    Reduction Reactions: Anthracene-1,2-diamine.

Scientific Research Applications

Anthracene-1,2-bis(diazonium) diperchlor

Properties

CAS No.

88375-29-5

Molecular Formula

C14H8Cl2N4O8

Molecular Weight

431.1 g/mol

IUPAC Name

anthracene-1,2-didiazonium;diperchlorate

InChI

InChI=1S/C14H8N4.2ClHO4/c15-17-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)18-16;2*2-1(3,4)5/h1-8H;2*(H,2,3,4,5)/q+2;;/p-2

InChI Key

CUJPHZSBNCEEQO-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3[N+]#N)[N+]#N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.